![molecular formula C14H17N3OS B1273520 4-allyl-5-[1-(2-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol CAS No. 667414-42-8](/img/structure/B1273520.png)
4-allyl-5-[1-(2-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "4-allyl-5-[1-(2-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol" is a derivative of 1,2,4-triazole, which is a class of compounds known for their diverse biological activities, including antimicrobial, anticonvulsant, and antidepressant properties . These compounds are often synthesized through intramolecular cyclization of thiosemicarbazides and can exhibit different tautomeric forms, such as thiol and thione .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives typically involves a multi-step process starting from basic precursors like phenol, chloroacetonitrile, and hydrazine hydrate . The synthesis may include steps such as Williamson synthesis, reductive amination, amine formylation, and cyclization . The specific synthesis of "4-allyl-5-[1-(2-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol" is not detailed in the provided papers, but similar compounds are synthesized with high yields and involve crystallization from suitable solvents .
Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives is often characterized using spectroscopic methods such as FT-IR, NMR, and X-ray diffraction . These studies provide detailed information on the molecular geometry, vibrational frequencies, and chemical shift values, which are further supported by theoretical calculations using methods like DFT and HF with various basis sets . The molecular geometry from X-ray experiments and the calculated geometry parameters typically show good agreement .
Chemical Reactions Analysis
The reactivity of 1,2,4-triazole derivatives can be influenced by their tautomeric forms and is often studied through molecular electrostatic potential surfaces and various electronic parameters . These compounds can participate in hydrogen bonding and other non-covalent interactions, which can affect their chemical behavior and biological activity .
Physical and Chemical Properties Analysis
The physical properties, such as melting points, are often reported for synthesized compounds, and they can vary widely depending on the substituents present in the molecule . The chemical properties, including vibrational frequencies and chemical shifts, are consistent with the molecular structure and are validated by theoretical calculations . The electronic properties, such as HOMO-LUMO energy gaps, are also analyzed to understand the chemical reactivity and potential biological activities of these compounds . Additionally, the solubility and behavior in different solvent media can be examined using computational methods like PCM and Onsager models .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis of Novel Schiff Bases
4-Allyl-5-[1-(2-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol is synthesized through facile conditions, such as the formation of 2-isonicotinoyl-N-allylhydrazinecarbothioamide. This compound is characterized by elemental analyses and spectroscopy techniques, indicating its potential for various chemical applications (Mobinikhaledi et al., 2010).
Corrosion Inhibition of Mild Steel
The compound has shown effectiveness in inhibiting corrosion of mild steel in acidic solutions. Its efficiency increases with the concentration, suggesting its protective role against metal corrosion (Orhan et al., 2012).
Biological Activities
DNA Methylation Inhibition
The compound has been explored for its impact on cancer DNA methylation, demonstrating potential as a novel DNA methylation inhibitor. This can have implications in cancer treatment and genetics research (Hakobyan et al., 2017).
Anticancer Activity
Derivatives of this compound have shown promise in anticancer activities against breast cancer cells. This suggests its potential use in developing new anticancer therapies (Alam, 2022).
Antimicrobial Activity
The compound has demonstrated moderate to good antimicrobial activities, highlighting its potential use in the development of new antimicrobial agents (Martin, 2020).
Material and Physical Properties
Crystal Structure and Optical Properties
Studies on the crystal structure, spectroscopic, electronic, and luminescent properties of related triazole-thione compounds have been conducted, showing their potential in material science and optical applications (Nadeem et al., 2017).
Nonlinear Optical Properties
Research on related compounds indicates significant nonlinear optical properties, suggesting potential applications in optical devices and material sciences (Hotsulia & Kulish, 2020).
Safety And Hazards
Propiedades
IUPAC Name |
3-[1-(2-methylphenoxy)ethyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS/c1-4-9-17-13(15-16-14(17)19)11(3)18-12-8-6-5-7-10(12)2/h4-8,11H,1,9H2,2-3H3,(H,16,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RASINPALMTXUMF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC(C)C2=NNC(=S)N2CC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00393747 |
Source


|
| Record name | 4-allyl-5-[1-(2-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00393747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-allyl-5-[1-(2-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol | |
CAS RN |
667414-42-8 |
Source


|
| Record name | 4-allyl-5-[1-(2-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00393747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


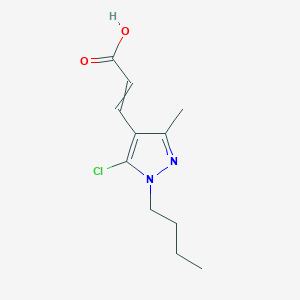

![3-amino-2-cyano-N-methyl-3-[4-(2-pyridinyl)piperazino]-2-propenethioamide](/img/structure/B1273448.png)
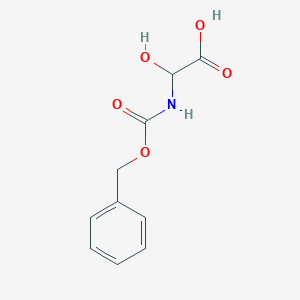
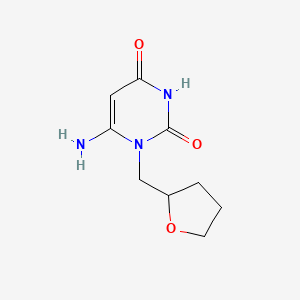

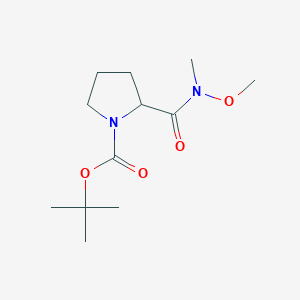

![2-[4-(3-Amino-4-nitrophenyl)piperazin-1-yl]ethan-1-ol](/img/structure/B1273462.png)
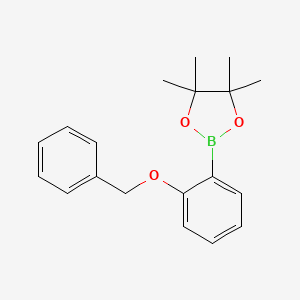

![3-[(5-Bromopyrimidin-2-yl)oxy]aniline](/img/structure/B1273474.png)
